DilC12(3) (iodide)

Catalog No.
S3358006
CAS No.
75664-01-6
M.F
C47H73ClN2O4
M. Wt
765.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
DilC12(3) (iodide)

CAS Number

75664-01-6

Product Name

DilC12(3) (iodide)

IUPAC Name

(2E)-1-dodecyl-2-[(E)-3-(1-dodecyl-3,3-dimethylindol-1-ium-2-yl)prop-2-enylidene]-3,3-dimethylindole;perchlorate

Molecular Formula

C47H73ClN2O4

Molecular Weight

765.5 g/mol

InChI

InChI=1S/C47H73N2.ClHO4/c1-7-9-11-13-15-17-19-21-23-29-38-48-42-34-27-25-32-40(42)46(3,4)44(48)36-31-37-45-47(5,6)41-33-26-28-35-43(41)49(45)39-30-24-22-20-18-16-14-12-10-8-2;2-1(3,4)5/h25-28,31-37H,7-24,29-30,38-39H2,1-6H3;(H,2,3,4,5)/q+1;/p-1

InChI Key

MPVFAUXPXHGRPQ-UHFFFAOYSA-M

SMILES

CCCCCCCCCCCCN1C2=CC=CC=C2C(C1=CC=CC3=[N+](C4=CC=CC=C4C3(C)C)CCCCCCCCCCCC)(C)C.[O-]Cl(=O)(=O)=O

Synonyms

1,1'-didodecyl-3,3,3',3'-tetramethylindocarbocyanine perchlorate, carbocyanine dye DiIC12(3), DiIC(12)

Canonical SMILES

CCCCCCCCCCCCN1C2=CC=CC=C2C(C1=CC=CC3=[N+](C4=CC=CC=C4C3(C)C)CCCCCCCCCCCC)(C)C.[O-]Cl(=O)(=O)=O

Isomeric SMILES

CCCCCCCCCCCCN\1C2=CC=CC=C2C(/C1=C\C=C\C3=[N+](C4=CC=CC=C4C3(C)C)CCCCCCCCCCCC)(C)C.[O-]Cl(=O)(=O)=O

Membrane Labeling:

  • DilC12(3) readily incorporates into the hydrophobic environment of cell membranes, making it a valuable tool for visualizing cell morphology and membrane integrity.
  • Due to its weak fluorescence in water but strong emission upon incorporation into membranes, DilC12(3) offers high signal-to-noise ratio, facilitating clear visualization of cellular structures.

Multicolor Cell Labeling:

  • DilC12(3) emits green fluorescence, complementing other commonly used membrane dyes like DiI (orange) and DiD (red). This allows for multicolor labeling of different cell populations within a single experiment, enabling researchers to distinguish and track multiple cell types simultaneously.

Flow Cytometry:

  • DilC12(3) can be employed in flow cytometry to analyze and sort cell populations based on their membrane staining intensity. This technique allows for the quantification of cellular events like endocytosis, exocytosis, and membrane potential changes.

In Vitro and In Vivo Imaging:

  • DilC12(3) is applicable in both in vitro and in vivo settings for cell and tissue imaging. Its compatibility with live cells enables researchers to study dynamic cellular processes in real-time.

Other Applications:

  • DilC12(3) finds use in various other research areas, including tracing neuronal connections, assessing mitochondrial function, and studying phagocytosis by immune cells.

DilC12(3) (iodide) is a synthetic lipophilic dye, classified as a carbocyanine derivative. Its chemical formula is C₄₇H₇₃ClN₂O₄, and it is known for its ability to permeate cellular membranes and stain lipid bilayers. This compound is particularly useful in biological research for visualizing cellular structures due to its intense fluorescence and photostability. DilC12(3) (iodide) is often employed in studies involving neuronal tracing and membrane dynamics, making it a valuable tool in cell biology and neuroscience.

  • There is no information available regarding the mechanism of action of DilC12(3) (iodide).
  • Without knowledge of its function or biological activity, discussing its mechanism within a system is not possible.
  • There is no current information available on the safety hazards associated with DilC12(3) (iodide).
  • Due to the lack of data, it is important to exercise caution when handling any unknown compound and follow general laboratory safety protocols.
Typical of lipophilic dyes. It can interact with membrane lipids, leading to changes in membrane fluidity and integrity. The dye's aggregation behavior is influenced by the lipid environment, which can be monitored using fluorescence microscopy. When incorporated into cell membranes, it can alter the physical properties of the lipid bilayer, affecting processes such as membrane fusion and permeability.

DilC12(3) (iodide) can be synthesized through several methods typically involving the condensation of appropriate precursors that contain carbocyanine moieties. The synthesis generally includes:

  • Formation of the core structure: This involves creating a stable indocarbocyanine backbone.
  • Introduction of alkyl chains: Long-chain alkyl groups are added to enhance lipophilicity.
  • Iodination: The final step often involves iodination to yield the iodide salt form of the dye.

The detailed synthesis procedures may vary depending on specific experimental requirements or desired properties.

DilC12(3) (iodide) has a broad range of applications in biological research:

  • Neuronal Tracing: It is extensively used for labeling neuronal projections, allowing visualization of axons and dendrites.
  • Membrane Studies: The compound serves as a probe for studying membrane dynamics and fluidity.
  • Cellular Imaging: Its fluorescent properties make it suitable for imaging cellular structures in various types of cells.

Additionally, it is utilized in dual-color experiments when combined with other fluorescent dyes to study complex biological interactions.

Research has demonstrated that DilC12(3) (iodide) interacts significantly with cellular membranes, influencing their fluidity and integrity. For example, studies have shown that treatment with certain compounds can induce aggregation of DilC12(3), reflecting changes in membrane structure and dynamics . These interactions are crucial for understanding how external factors affect cellular behavior and membrane functionality.

DilC12(3) (iodide) shares similarities with several other fluorescent dyes, particularly within the carbocyanine family. Here are some comparable compounds:

Compound NameChemical StructureUnique Features
DiIC₃₃H₅₃ClN₂O₄Widely used for cell membrane labeling; less hydrophobic than DilC12(3).
DiOC₃₃H₅₃ClN₂O₄Similar applications but has different fluorescence properties; often used in dual-labeling studies.
DiDC₄₇H₇₃ClN₂O₄Excitable with longer wavelengths; useful for deep tissue imaging.
DilC18(5)C₅₁H₈₁ClN₂O₄Longer alkyl chains provide different membrane interaction profiles.

Uniqueness of DilC12(3)

DilC12(3) (iodide) stands out due to its specific balance between hydrophobicity and fluorescence intensity, making it particularly effective for neuronal tracing and detailed studies of membrane dynamics. Its ability to aggregate under certain conditions also provides unique insights into cellular responses to environmental changes .

Hydrogen Bond Acceptor Count

5

Exact Mass

764.5258865 g/mol

Monoisotopic Mass

764.5258865 g/mol

Heavy Atom Count

54

Dates

Modify: 2023-08-19

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